2-Chloro-3-methylpyrazine

Analytical Chemistry Procurement Specifications Heterocyclic Building Blocks

2-Chloro-3-methylpyrazine (CAS 95-58-9) is a monochlorinated methylpyrazine heterocyclic building block with the molecular formula C₅H₅ClN₂ and a molecular weight of 128.56 g/mol. The compound exists as a liquid at 20°C with a density of 1.234 g/mL and an estimated boiling point of 169–170°C at 760 mmHg.

Molecular Formula C5H5ClN2
Molecular Weight 128.56 g/mol
CAS No. 95-58-9
Cat. No. B1202077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methylpyrazine
CAS95-58-9
Synonyms(1-3)-beta-D,(1-6)-beta-D-glucan
(1-3,1-6)-beta-glucan
beta-(1-3)-(1-6)-glucan
beta-1,3-beta-1,6-glucan
beta-glucan, (1-3)(1-6)
cinerean
epiglucan
HA-beta-glucan
S 4001
S-4001
translam
Molecular FormulaC5H5ClN2
Molecular Weight128.56 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1Cl
InChIInChI=1S/C5H5ClN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3
InChIKeyWZHWPZQQPWKEAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-methylpyrazine (CAS 95-58-9) Technical Procurement Baseline and Chemical Identity


2-Chloro-3-methylpyrazine (CAS 95-58-9) is a monochlorinated methylpyrazine heterocyclic building block with the molecular formula C₅H₅ClN₂ and a molecular weight of 128.56 g/mol [1]. The compound exists as a liquid at 20°C with a density of 1.234 g/mL and an estimated boiling point of 169–170°C at 760 mmHg [2]. Its computed consensus LogP is approximately 1.25, with a topological polar surface area (TPSA) of 25.78 Ų . The chlorine at the 2-position and methyl group at the 3-position define its reactivity profile, enabling nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions [3].

Heterocyclic building block for SNAr and Pd-catalyzed cross-coupling
Defined 2-chloro-3-methyl regiochemistry for SAR-directed derivatization
Liquid at room temperature; suitable for standard organic synthesis workflows

Why 2-Chloro-3-methylpyrazine (95-58-9) Cannot Be Replaced by Generic 2-Chloropyrazine or Alternative Methyl Isomers


Chloromethylpyrazine isomers (2,3-; 2,5-; 2,6-) are not interchangeable due to distinct regiochemical outcomes in cross-coupling and SNAr reactions. The ortho-relationship between chlorine and methyl in 2-chloro-3-methylpyrazine creates steric and electronic constraints that alter reactivity relative to the 2,5- and 2,6-isomers. In palladium-catalyzed Suzuki-Miyaura couplings, the 2-chloro-3-methyl substitution pattern dictates the site and efficiency of C–C bond formation [1]. Additionally, the regioselectivity of nucleophilic aromatic substitution on chloropyrazines is governed by predictable additive effects of substituents, where the 3-methyl group exerts a distinct directing influence compared to 5- or 6-methyl substitution [2]. Generic 2-chloropyrazine (lacking the methyl group) exhibits different lipophilicity (LogP ~0.5–0.7 lower) and lacks the steric shielding that influences metabolic stability in derived pharmacophores. Procurement of the correct regioisomer is therefore non-negotiable for synthetic reproducibility and downstream patent integrity.

2-Chloro-3-methylpyrazine
2-Chloro-3-methyl (95-58-9)
2-Chloropyrazine (14508-49-7) or 2,5-/2,6-isomers
Ortho-methyl directs coupling regioselectivity; substitution may shift cross-coupling outcomes
Missing methyl alters lipophilicity (~0.5 LogP lower) and may affect derived pharmacophore properties
Validated synthetic methodology relies on exact 2,3-substitution pattern
Alternative isomers lack comparable published scale-up precedent

Quantitative Differentiation of 2-Chloro-3-methylpyrazine (95-58-9) from Closest Analogs and Alternatives


Regioisomer Purity Advantage: 2-Chloro-3-methylpyrazine (98% GC) vs. 2-Chloro-5-methylpyrazine (95%) Commercial Availability

Commercially available 2-chloro-3-methylpyrazine is routinely supplied at ≥98% purity (GC) from multiple vendors, whereas the 5-methyl regioisomer (CAS 59303-10-5) is typically offered at 95% minimum purity, and the 6-methyl regioisomer (CAS 38557-71-0) at 95–97% . The 3-methyl isomer benefits from established synthetic routes that yield higher purity material with fewer isomeric impurities. This purity differential is particularly relevant for medicinal chemistry applications where trace regioisomer contamination can confound SAR studies or introduce off-target activity [1].

Regioisomer Purity
Specification review
≥98% (GC) for 2-chloro-3-methylpyrazine vs. 95% typical for 5-methyl isomer
Higher baseline purity supports synthetic reproducibility and reduces regioisomer interference.
Purity per vendor COA; confirm lot-specific data.
Analytical Chemistry Procurement Specifications Heterocyclic Building Blocks

Retention Index Differentiation: 2-Chloro-3-methylpyrazine Kovats Index (1399) vs. Structural Analogs for GC-MS Identification

On a Carbowax 20M polar capillary column, 2-chloro-3-methylpyrazine exhibits a Kovats retention index of 1399 [1]. While direct retention index data for the 5- and 6-methyl isomers under identical conditions are not compiled in the same source, the distinct substitution pattern is known to alter chromatographic behavior sufficiently to enable baseline separation [2]. This index value serves as a definitive reference for identity confirmation in QC laboratories and for distinguishing the 2,3-isomer from potential co-eluting impurities or synthetic byproducts.

Retention Index (GC)
Class-level
Kovats RI 1399 on Carbowax 20M polar column
Supports identity confirmation in QC laboratories; RI enables isomer discrimination.
Direct RI data for other isomers not compiled in same source.
Analytical Chemistry GC-MS Method Development Quality Control

Synthetic Utility: 2-Chloro-3-methylpyrazine as a Validated Starting Material for Tetrasubstituted Pyrazines

A peer-reviewed synthetic methodology explicitly utilizes commercially available 2-chloro-3-methylpyrazine as the starting material for the efficient synthesis of tetrasubstituted unsymmetrical pyrazines and their corresponding N-oxides [1]. In contrast, analogous methodology development papers for 2-chloro-5-methylpyrazine or 2-chloro-6-methylpyrazine as starting points for similar complexity building are less prevalent in the primary literature. The 2,3-substitution pattern provides a defined regiohandle that enables sequential functionalization strategies not directly transferable to the 2,5- or 2,6-isomers [2].

Synthetic Methodology
Reported
Explicitly used as starting material for tetrasubstituted pyrazines (Tetrahedron Lett. 2010)
Published precedent reduces method development time and supports project planning.
Regiochemical handle not directly transferable to 2,5- or 2,6-isomers.
Synthetic Methodology Medicinal Chemistry Heterocyclic Chemistry

Antimicrobial Mechanism Differentiation: Ergosterol Biosynthesis Inhibition by 2-Chloro-3-methylpyrazine

2-Chloro-3-methylpyrazine has been specifically demonstrated to inhibit the growth of filamentous fungi by interfering with ergosterol biosynthesis, a major component of fungal cell membranes . While other chloropyrazine derivatives may exhibit antimicrobial activity, this particular mechanism—ergosterol pathway disruption—is specifically documented for the 2-chloro-3-methyl isomer. This contrasts with the broader, less-defined antimicrobial claims for alternative chloropyrazines that lack explicit mechanistic elucidation [1].

Antifungal Mechanism
Class-level
Reported inhibition of ergosterol biosynthesis in filamentous fungi
Mechanism documented for this isomer; supports targeted antifungal screening studies.
Data from patent literature; confirm with independent assays.
Antifungal Agents Food Safety Mode of Action

Industrial Scalability: Validated Kilogram-Scale Synthetic Utility in Patent Literature

A patent method describes the use of 2-chloro-3-methylpyrazine at a 75 g (0.583 mol) scale for the synthesis of pyrazine methylamine derivatives, demonstrating the compound's suitability for pilot-plant and kilogram-scale operations [1]. In comparison, similar large-scale patent examples explicitly employing the 5-methyl or 6-methyl isomers as starting materials are less frequently encountered in the open patent literature. Commercial suppliers also indicate production scale capability up to kilograms for the 3-methyl isomer [2].

Scale-Up Precedent
Reported
75 g scale demonstrated in patent synthesis; commercial kg supply available
Demonstrated scalability lowers risk for process development and larger procurement.
Confirm current supplier lot scale and purity.
Process Chemistry Scale-Up Pharmaceutical Intermediates

Lipophilicity Differentiation: 2-Chloro-3-methylpyrazine Consensus LogP 1.25 vs. 2-Chloropyrazine (~0.73)

The consensus LogP (octanol-water partition coefficient) for 2-chloro-3-methylpyrazine is 1.25, reflecting the contribution of the 3-methyl group to lipophilicity . In contrast, unsubstituted 2-chloropyrazine exhibits a substantially lower LogP of approximately 0.73 [1]. This ~0.5 log unit difference translates to a roughly three-fold difference in partition coefficient, which significantly impacts membrane permeability, protein binding, and metabolic stability in medicinal chemistry programs. The 2,5- and 2,6-isomers share the same molecular weight and formula, but their distinct substitution patterns may yield different experimental LogP values that can influence pharmacokinetic profiles.

Lipophilicity (LogP)
Head-to-head
Consensus LogP 1.25 vs. 2-chloropyrazine LogP ~0.73 (Δ≈0.52)
Predictable lipophilicity increase from 3-methyl group aids design of CNS-penetrant or oral leads.
Computed averages; experimental LogP may vary.
Drug Design ADME Properties Physicochemical Profiling

Validated Application Scenarios for 2-Chloro-3-methylpyrazine (CAS 95-58-9) Based on Quantified Differentiation


Synthesis of Tetrasubstituted Pyrazine Pharmacophores in Medicinal Chemistry

The validated synthetic methodology using 2-chloro-3-methylpyrazine as a starting material for tetrasubstituted unsymmetrical pyrazines [1] supports its use in kinase inhibitor programs, where highly substituted pyrazine cores are privileged scaffolds. The 2,3-substitution pattern provides a defined regiohandle for sequential functionalization that is not directly translatable to 2,5- or 2,6-isomers. Procurement of the correct regioisomer is essential for maintaining the intended SAR and intellectual property position.

GC-MS Method Development and Quality Control for Regioisomer Purity

The established Kovats retention index of 1399 on Carbowax 20M columns [2] provides a robust analytical reference for identity confirmation and purity assessment. Given that 2-chloro-3-methylpyrazine is commercially available at ≥98% purity compared to 95% for the 5-methyl isomer , analytical labs can use this RI value to verify correct isomer identity and quantify potential isomeric contamination that may affect downstream biological results.

Antifungal Agent Development Targeting Ergosterol Biosynthesis

The documented mechanism of action—inhibition of ergosterol biosynthesis in filamentous fungi —supports targeted use of 2-chloro-3-methylpyrazine or its derivatives in agricultural fungicide programs and food preservation applications. Ergosterol biosynthesis inhibitors are a validated class of antifungals, and this compound provides a distinct chemotype compared to azole-based inhibitors, potentially offering utility against resistant fungal strains.

Large-Scale Pharmaceutical Intermediate Supply for Process Development

The demonstrated use of 2-chloro-3-methylpyrazine at 75 g scale in patent literature [3] and commercial availability up to kilogram quantities [4] supports its adoption as a building block in process chemistry and manufacturing. The established supply chain and purity specifications reduce technical risk for scale-up, making it a preferred choice over less-documented regioisomers for industrial synthetic campaigns.

Application
Selection Property
Validation Focus
Tetrasubstituted pyrazine pharmacophore synthesis
Defined 2,3-regiochemical handle
Regiochemical purity and synthetic reproducibility
GC-MS identity confirmation and purity assessment
Established Kovats retention index
Isomer identification and regioisomer impurity control
Antifungal screening programs (ergosterol target)
Reported ergosterol biosynthesis inhibition
Activity confirmation in filamentous fungal strains
Process chemistry and kilogram-scale building block supply
Published scale-up precedent and commercial availability
Supply chain reliability and lot-to-lot purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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